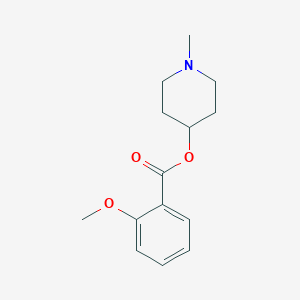
N-(1-adamantyl)-N'-(2,3-dichlorobenzoyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-N'-(2,3-dichlorobenzoyl)thiourea, commonly referred to as ADBTU, is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. ADBTU is a thiourea derivative that is commonly used as a reagent in organic synthesis. Its molecular formula is C18H19Cl2N3OS, and it has a molecular weight of 407.34 g/mol.
作用機序
The mechanism of action of ADBTU is not fully understood. However, it is believed that ADBTU acts as a nucleophile, reacting with electrophilic compounds to form stable adducts. This property makes ADBTU useful in various chemical reactions.
Biochemical and Physiological Effects:
ADBTU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of ADBTU is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and is commercially available. However, ADBTU has some limitations in laboratory experiments. For example, it is sensitive to moisture and air, which can affect its stability and reactivity. In addition, ADBTU is not compatible with all types of chemical reactions and may not be suitable for certain applications.
将来の方向性
There are several potential future directions for research involving ADBTU. One area of interest is the development of new synthetic methods using ADBTU as a reagent. Another area of research is the use of ADBTU in the synthesis of new drugs and pharmaceuticals. Additionally, further studies on the biochemical and physiological effects of ADBTU may provide new insights into its potential applications in medicine and other fields.
合成法
ADBTU can be synthesized through a series of chemical reactions. The most commonly used method involves the reaction of 1-adamantylamine with 2,3-dichlorobenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate compound, which is then converted into ADBTU through further reaction with a base.
科学的研究の応用
ADBTU has been widely used in scientific research as a reagent in organic synthesis. It is commonly used as a coupling agent for the synthesis of peptides and other biomolecules. ADBTU has also been used as a catalyst in various chemical reactions, including the synthesis of heterocyclic compounds. In addition, ADBTU has been used in the development of new drugs and pharmaceuticals.
特性
分子式 |
C18H20Cl2N2OS |
|---|---|
分子量 |
383.3 g/mol |
IUPAC名 |
N-(1-adamantylcarbamothioyl)-2,3-dichlorobenzamide |
InChI |
InChI=1S/C18H20Cl2N2OS/c19-14-3-1-2-13(15(14)20)16(23)21-17(24)22-18-7-10-4-11(8-18)6-12(5-10)9-18/h1-3,10-12H,4-9H2,(H2,21,22,23,24) |
InChIキー |
JXAHMWUFRAGQCP-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)


![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)

![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
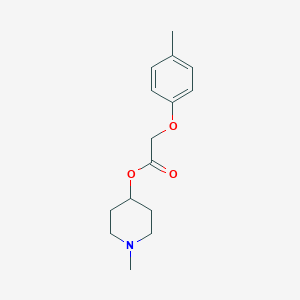
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)
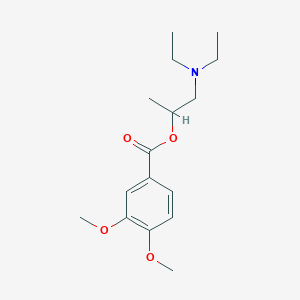
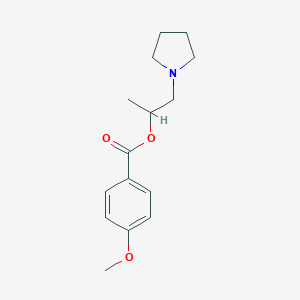
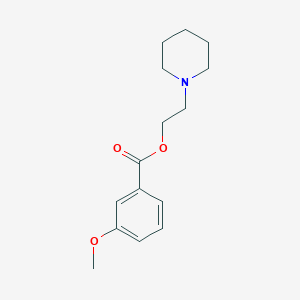
![N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B294871.png)

